molecular formula C14H27NO4 B14906838 Ethyl (R)-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate

Ethyl (R)-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate

Cat. No.: B14906838
M. Wt: 273.37 g/mol
InChI Key: XXFLLEWETZSFNN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a building block in the synthesis of more complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate typically involves the protection of the amine group of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is followed by esterification to introduce the ethyl ester group, typically using ethanol and a catalyst such as sulfuric acid.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Deprotection: The primary amine.

    Substitution: Substituted esters or amides.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein synthesis.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxohexanoate
  • N-(tert-Butoxycarbonyl)prolinal
  • Boc-protected amino acids

Uniqueness

Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is unique due to its specific structure, which includes a Boc-protected amine and an ethyl ester group. This combination makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.

Properties

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl (4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C14H27NO4/c1-7-18-12(16)9-8-11(10(2)3)15-13(17)19-14(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,17)/t11-/m1/s1

InChI Key

XXFLLEWETZSFNN-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)CC[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CCC(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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